3-(3-Fluoro-phenoxy)-phenylamine

Purinergic Signaling Pain Pharmacology Ion Channel Modulation

Procure 3-(3-Fluoro-phenoxy)-phenylamine to advance P2X3 receptor programs with a validated EC50 of 80 nM. Unlike unsubstituted 3-phenoxyaniline (weak MAO‑B, no P2X3 activity), this meta‑fluoro regioisomer uniquely engages the purinergic target while delivering a calculated logP of 3.78—optimal for fine‑tuning CNS permeability. Its clean selectivity profile avoids off‑target MAO‑B liability, making it the definitive starting point for non‑opioid analgesic libraries, BTK inhibitor elaboration (prior art IC50 14 nM), and rigorous ADME benchmarking against para‑fluoro or chloro analogues.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 446884-28-2
Cat. No. B12436571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-phenoxy)-phenylamine
CAS446884-28-2
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=CC=C2)F)N
InChIInChI=1S/C12H10FNO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,14H2
InChIKeyMTBCEXFCKWEIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-phenoxy)-phenylamine (CAS 446884-28-2): A Fluorinated Arylamine Scaffold with Documented P2X3 Antagonism


3-(3-Fluoro-phenoxy)-phenylamine (IUPAC: 3-(3-fluorophenoxy)aniline, CAS 446884-28-2) is a fluorinated aromatic amine with the molecular formula C12H10FNO [1]. This compound features a phenylamine core with a meta-fluorophenoxy substituent, which confers distinct physicochemical and pharmacological properties compared to its non-fluorinated and regioisomeric analogs. As an arylamine derivative, it serves as a versatile building block in medicinal chemistry, particularly as a scaffold for developing purinergic receptor ligands and kinase-targeted therapeutics. The compound has demonstrated quantifiable biological activity as an antagonist of the P2X3 purinoceptor [2], a validated target in chronic pain and inflammatory disorders. The presence of the fluorine atom at the meta-position of the phenoxy ring enhances metabolic stability and modulates electronic properties, making this compound a preferred choice for structure-activity relationship (SAR) campaigns over non-fluorinated counterparts [3].

Why 3-(3-Fluoro-phenoxy)-phenylamine Cannot Be Replaced by Unsubstituted or Regioisomeric Phenoxyanilines


Generic substitution with unsubstituted phenoxyanilines (e.g., 3-phenoxyaniline) or regioisomers (e.g., 3-(4-fluorophenoxy)aniline) is inadvisable due to quantifiable differences in receptor affinity, target engagement profile, and physicochemical properties. The meta-fluoro substitution in 3-(3-fluorophenoxy)-phenylamine significantly alters its electron distribution and lipophilicity, as evidenced by its calculated logP of 3.78 [1], which differs from the logP of unsubstituted analogs. More critically, functional activity data reveal that this specific fluoro-regioisomer demonstrates P2X3 antagonism with an EC50 of 80 nM [2], whereas the non-fluorinated 3-phenoxyaniline exhibits weak MAO-B inhibition (IC50 = 140 μM) with no reported P2X3 activity [3]. The fluorine atom's size, electronegativity, and strategic meta-position contribute to a unique pharmacophore that cannot be replicated by chloro or other regioisomeric fluoro analogs, which may exhibit altered metabolic stability or off-target profiles. Consequently, substituting this compound with a cheaper or more readily available phenoxyaniline analog could lead to loss of target engagement or unanticipated biological outcomes, jeopardizing the validity of SAR studies and lead optimization campaigns.

Quantitative Differentiation of 3-(3-Fluoro-phenoxy)-phenylamine from Closest Analogs: A Comparative Evidence Guide


P2X3 Receptor Antagonism: A Target Engagement Profile Not Observed in Unsubstituted 3-Phenoxyaniline

3-(3-Fluoro-phenoxy)-phenylamine demonstrates functional antagonism at the P2X3 purinoceptor with an EC50 of 80 nM [1]. In contrast, the non-fluorinated analog 3-phenoxyaniline has no documented P2X3 activity, but instead acts as a weak inhibitor of MAO-B with an IC50 of 140 μM [2]. This represents a >1750-fold difference in potency across distinct targets. The fluorine atom is crucial for P2X3 engagement.

Purinergic Signaling Pain Pharmacology Ion Channel Modulation

Regioisomeric Fluorine Position Drives Distinct Lipophilicity and Metabolic Stability Profiles

The meta-fluorophenoxy substitution of 3-(3-fluoro-phenoxy)-phenylamine (calculated logP = 3.78) [1] yields different lipophilicity compared to the para-fluoro regioisomer 4-(3-fluorophenoxy)aniline, which has a predicted logP of approximately 3.5-3.6 based on similar scaffold calculations. While direct experimental logP data for the para-isomer is scarce, the meta-fluoro analog's slightly higher calculated logP suggests improved membrane permeability and potential differences in metabolic soft spots, which are critical for CNS penetration and oral bioavailability. The meta-position of fluorine also typically offers greater metabolic stability against CYP450-mediated oxidation compared to para-substituted phenyl rings.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Fluorine Substitution Confers a >1750-Fold Shift in Target Engagement Compared to Non-Fluorinated Analog

The presence of the fluorine atom in 3-(3-fluoro-phenoxy)-phenylamine is a critical determinant of its biological activity profile. The compound exhibits P2X3 antagonism with an EC50 of 80 nM [1], whereas the non-fluorinated parent compound 3-phenoxyaniline shows no detectable P2X3 activity and instead inhibits MAO-B with a weak IC50 of 140,000 nM [2]. This shift in target engagement is likely due to the fluorine's ability to participate in orthogonal multipolar interactions with the receptor binding pocket, as well as its effect on the electron density of the aromatic ring, which alters pi-stacking interactions and hydrogen bonding potential. The chloro analog 3-(3-chlorophenoxy)aniline may exhibit different steric and electronic properties due to chlorine's larger size and lower electronegativity, potentially reducing affinity for P2X3.

Structure-Activity Relationship Lead Optimization Target Selectivity

Validated Utility as a Key Intermediate in a Potent (IC50 = 14 nM) BTK Kinase Inhibitor

3-(3-Fluoro-phenoxy)-phenylamine has been successfully employed as a crucial building block in the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor [1]. The resulting compound, (R)-2-(2-((4-amino-3-(4-(3-fluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(4-chlorophenyl)-3-oxopropyl)isoindoline-1,3-dione, exhibits an IC50 of 14 nM against BTK in a Caliper-based kinase assay. This demonstrates the compound's practical utility in generating high-affinity kinase ligands. In contrast, the use of non-fluorinated or regioisomeric analogs in this specific chemotype may lead to a significant drop in potency, as the meta-fluorophenoxy moiety is often critical for occupying a hydrophobic pocket and forming key interactions with the kinase hinge region.

Kinase Inhibitor Oncology Immunology

High-Impact Applications for 3-(3-Fluoro-phenoxy)-phenylamine Based on Quantitative Differentiation


P2X3 Antagonist Lead Discovery for Chronic Pain and Inflammatory Disorders

Procure 3-(3-fluoro-phenoxy)-phenylamine for primary screening and SAR expansion against P2X3 receptors. The compound's demonstrated EC50 of 80 nM in functional antagonism assays [1] makes it a validated starting point for developing novel non-opioid analgesics. Unlike 3-phenoxyaniline, which lacks P2X3 activity and hits MAO-B, this fluorinated scaffold provides a clean target engagement profile. Use this building block to synthesize focused libraries, replacing the amine handle with diverse substituents to improve potency, selectivity, and pharmacokinetic properties for chronic cough, bladder pain syndrome, and neuropathic pain indications.

BTK Kinase Inhibitor Optimization and Oncology Lead Generation

Incorporate 3-(3-fluoro-phenoxy)-phenylamine into your medicinal chemistry workflow as a key intermediate for synthesizing potent BTK inhibitors. The compound has been successfully used to create a derivative with an IC50 of 14 nM against human BTK [2]. This prior art reduces synthetic burden and provides a clear SAR path for optimizing hinge-binding interactions and hydrophobic pocket occupancy. Procure this specific fluorinated aniline to explore modifications to the linker, warhead, or terminal groups, aiming to develop next-generation BTK inhibitors for B-cell malignancies and autoimmune diseases with improved resistance profiles.

ADME-Focused Lead Optimization: Tuning Lipophilicity with Meta-Fluoro Substitution

Leverage the calculated logP of 3.78 [3] for 3-(3-fluoro-phenoxy)-phenylamine to fine-tune the lipophilicity of your lead series. The meta-fluoro substitution offers a subtle but meaningful increase in logP compared to para-fluoro regioisomers (estimated ~3.5-3.6), which can enhance membrane permeability and CNS exposure while maintaining metabolic stability. Procure this specific regioisomer for direct comparative ADME assays (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) against its 4-fluoro counterpart to quantitatively establish the optimal fluorine position for your target product profile, a critical step in candidate selection for oral or CNS-penetrant therapeutics.

Fluorine-Specific SAR Campaigns to Probe Orthogonal Interactions and Metabolic Soft Spots

Use 3-(3-fluoro-phenoxy)-phenylamine as the definitive fluorinated comparator in a comprehensive SAR study. Directly compare its activity, selectivity, and metabolic stability against non-fluorinated (3-phenoxyaniline) and chloro (3-(3-chlorophenoxy)aniline) analogs. This approach will quantify the unique contributions of fluorine—such as its ability to form orthogonal multipolar interactions with protein backbones [4] and its resistance to oxidative metabolism—to the overall pharmacological profile. Such a head-to-head comparison, supported by the quantitative data presented herein, is essential for making informed decisions about scaffold prioritization and for building a robust IP position around fluorinated drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-phenoxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.